molecular formula C9H5F3N2O7 B6311732 2,2,3-Trifluoro-4-methoxy-5,7-dinitrobenzodioxane CAS No. 1858257-15-4

2,2,3-Trifluoro-4-methoxy-5,7-dinitrobenzodioxane

Cat. No. B6311732
CAS RN: 1858257-15-4
M. Wt: 310.14 g/mol
InChI Key: KWFKRTZLVZONSO-UHFFFAOYSA-N
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Description

2,2,3-Trifluoro-4-methoxy-5,7-dinitrobenzodioxane (TFMDNB) is a synthetic compound that has been studied for its potential applications in scientific research. TFMDNB is a highly stable compound that is relatively easy to synthesize and has a wide range of applications in the laboratory.

Scientific Research Applications

2,2,3-Trifluoro-4-methoxy-5,7-dinitrobenzodioxane has been studied for its potential applications in scientific research. It has been used as a reagent in organic synthesis and as a catalyst in various reactions. It has also been used to study the structure and reactivity of organic compounds. Additionally, 2,2,3-Trifluoro-4-methoxy-5,7-dinitrobenzodioxane has been used in the development of new drugs and in the study of interactions between proteins and other biomolecules.

Mechanism of Action

The mechanism of action of 2,2,3-Trifluoro-4-methoxy-5,7-dinitrobenzodioxane is not well understood. However, it is believed that the compound acts as an oxidizing agent, causing the oxidation of organic compounds. It is also believed that the compound can act as a catalyst in certain reactions, facilitating the conversion of substrates into products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,2,3-Trifluoro-4-methoxy-5,7-dinitrobenzodioxane are not well understood. However, it is believed that the compound may have certain effects on proteins and other biomolecules. It has been suggested that 2,2,3-Trifluoro-4-methoxy-5,7-dinitrobenzodioxane could potentially be used to modulate the activity of enzymes and other proteins, and to regulate the expression of genes.

Advantages and Limitations for Lab Experiments

The main advantage of using 2,2,3-Trifluoro-4-methoxy-5,7-dinitrobenzodioxane for laboratory experiments is its stability. The compound is relatively easy to synthesize and is highly stable, making it a suitable reagent for laboratory experiments. Additionally, 2,2,3-Trifluoro-4-methoxy-5,7-dinitrobenzodioxane is relatively non-toxic and is not volatile, reducing the risk of contamination. However, the compound is expensive and can be difficult to obtain.

Future Directions

There are a number of potential future directions for the use of 2,2,3-Trifluoro-4-methoxy-5,7-dinitrobenzodioxane in scientific research. For example, the compound could be used to study the structure and reactivity of organic compounds, to develop new drugs, or to modulate the activity of enzymes and other proteins. Additionally, 2,2,3-Trifluoro-4-methoxy-5,7-dinitrobenzodioxane could be used in the study of interactions between proteins and other biomolecules, or to study the effects of the compound on cell physiology. Finally, further research could be conducted to investigate the potential applications of 2,2,3-Trifluoro-4-methoxy-5,7-dinitrobenzodioxane in other areas, such as in the synthesis of new materials or in the development of new catalysts.

Synthesis Methods

2,2,3-Trifluoro-4-methoxy-5,7-dinitrobenzodioxane can be synthesized in a few different ways, but the most common method is the nitration of 4-methoxy-2,3-difluorobenzaldehyde. This reaction produces 2,2,3-trifluoro-4-methoxy-5,7-dinitrobenzodioxane as the main product. The reaction is typically carried out in aqueous acetic acid, with nitric acid as the nitrating agent. The reaction can be catalyzed by a strong acid such as sulfuric acid or hydrochloric acid.

properties

IUPAC Name

2,2,3-trifluoro-5-methoxy-6,8-dinitro-3H-1,4-benzodioxine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O7/c1-19-5-3(13(15)16)2-4(14(17)18)6-7(5)20-8(10)9(11,12)21-6/h2,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWFKRTZLVZONSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C2=C1OC(C(O2)(F)F)F)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3-Trifluoro-4-methoxy-5,7-dinitrobenzodioxane

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